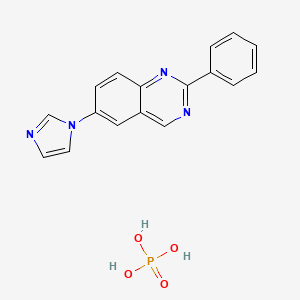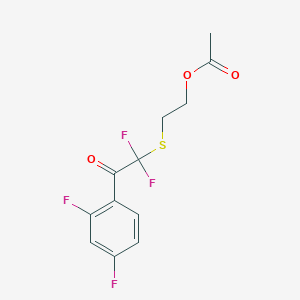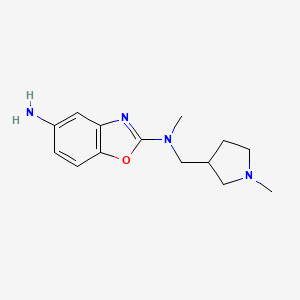
5-Methyl-4-oxotetrahydrofuran-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-4-oxotetrahydrofuran-3-carbonitrile is an organic compound with the molecular formula C6H7NO2 It is a derivative of tetrahydrofuran, a five-membered ring containing one oxygen atom The compound is characterized by the presence of a cyano group (-CN) and a ketone group (-C=O) on the tetrahydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-oxotetrahydrofuran-3-carbonitrile typically involves the following steps:
Alkylation: The starting material, 2-methyltetrahydrofuran, undergoes alkylation to introduce the cyano group.
Reduction: The intermediate product is then reduced to form the desired compound.
Cyano Hydrolysis: This step involves the hydrolysis of the cyano group to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-4-oxotetrahydrofuran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic reagents like amines or alcohols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Methyl-4-oxotetrahydrofuran-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyano and ketone groups.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Methyl-4-oxotetrahydrofuran-3-carbonitrile involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the ketone group can participate in nucleophilic addition reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyltetrahydrofuran-3-one: Lacks the cyano group, making it less reactive in certain types of reactions.
4-Cyano-2-methylfuran: Similar structure but lacks the tetrahydrofuran ring, affecting its chemical properties.
Uniqueness
5-Methyl-4-oxotetrahydrofuran-3-carbonitrile is unique due to the presence of both cyano and ketone groups on the tetrahydrofuran ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications.
Propriétés
Formule moléculaire |
C6H7NO2 |
|---|---|
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
5-methyl-4-oxooxolane-3-carbonitrile |
InChI |
InChI=1S/C6H7NO2/c1-4-6(8)5(2-7)3-9-4/h4-5H,3H2,1H3 |
Clé InChI |
SEAAOAISRPJHTA-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)C(CO1)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6R,7R)-3-Hydroxymethyl-7-[2-(fur-2-yl)-2-methoxyiminoacetamido]ceph-3-em-4-carboxylic acid](/img/structure/B8398411.png)









![3-Methyl-alpha-(2-phenylethyl)imidazo[2,1-b]thiazole-5-methanol](/img/structure/B8398500.png)
